molecular formula C12H18N2O4S B1317215 ethyl (2-Boc-Aminothiazole-3-yl)acetate CAS No. 82548-78-5

ethyl (2-Boc-Aminothiazole-3-yl)acetate

Cat. No.: B1317215
CAS No.: 82548-78-5
M. Wt: 286.35 g/mol
InChI Key: WUSLETVAVANTOE-UHFFFAOYSA-N
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Description

Ethyl (2-Boc-Aminothiazole-3-yl)acetate is a compound that belongs to the class of aminothiazoles, which are heterocyclic compounds containing both nitrogen and sulfur atoms in their ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-Boc-Aminothiazole-3-yl)acetate typically involves the reaction of ethyl bromoacetate with 2-aminothiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then protected with a tert-butoxycarbonyl (Boc) group to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound generally follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-Boc-Aminothiazole-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.

    Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Carboxylic acids.

Scientific Research Applications

Ethyl (2-Boc-Aminothiazole-3-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and as a building block for drug development.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl (2-Boc-Aminothiazole-3-yl)acetate involves its interaction with various molecular targets. The thiazole ring can act as a ligand for metal ions, influencing enzymatic activities. Additionally, the compound can interact with biological membranes, affecting cell permeability and function.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A simpler analog without the Boc protection and ester group.

    Ethyl 2-Aminothiazole-4-carboxylate: Similar structure but with a carboxylate group at the 4-position.

    N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide: A more complex derivative with additional functional groups.

Uniqueness

Ethyl (2-Boc-Aminothiazole-3-yl)acetate is unique due to its Boc protection, which provides stability and allows for selective deprotection in multi-step synthesis. The ethyl ester group also offers versatility in further chemical modifications.

Properties

IUPAC Name

ethyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S/c1-5-17-9(15)6-8-7-19-10(13-8)14-11(16)18-12(2,3)4/h7H,5-6H2,1-4H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSLETVAVANTOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ethyl 2-amino-4-thiazole-acetate (5.0 g, 26.8 mmol) and triethylamine (3.8 ml, 26.8 mmol) were dissolved in a dichloromethane (20 ml). Di-t-butyl carbonate (7.0 g, 32.2 mmol) was added to the solution under cooling with ice water. The mixture was stirred overnight at room temperature. After 18 hours, additional di-t-butyl carbonate (1.4 g, 13.4 mmol) was added, and the resultant mixture was stirred at room temperature for 6 hours. After completion of the reaction, the solvent was distilled off under reduced pressure, and the resultant residue was dissolved in ethyl acetate, washed with water and saturated brine, and then dried over anhydrous magnesium sulfate. After the solvent was distilled off under reduced pressure, the residue was subjected to column chromatography on silica gel (hexane:ethyl acetate=3:1) to obtain 3.1 g of ethyl 2-t-butoxycarbonylamino-4-thiazole-acetate. A part (2.0 g, 7.0 mmol) of this compound was dissolved in a mixed solvent of ethanoltetrahydrofuran (3:2, 50 ml). Lithium chloride (592 mg, 14.0 mmol) and sodium borohydride (528 mg, 14.0 mmol) were added to the solution at room temperature, and the mixture was stirred at room temperature for 6 hours. After 6 hours, sodium borohydride (530 mg, 14.1 mmol) and lithium chloride (592 mg, 14.0 mmol) were additionally added, and the resultant mixture was stirred further for 3 hours at room temperature. The reaction mixture was diluted with ethyl acetate, washed with water, diluted hydrochloric acid, a saturated aqueous solution of sodium hydrogencarbonate, water and saturated brine in that order, and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, and the residue was subjected to column chromatography on silica gel (hexane:ethyl acetate=1:1 to 2:3) to obtain 959 mg of the title compound (oil).
Quantity
5 g
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3.8 mL
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20 mL
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7 g
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reactant
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ice water
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0 (± 1) mol
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1.4 g
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reactant
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resultant mixture
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